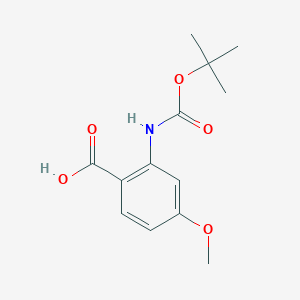

4-Methoxy-2-N-boc-benzoic acid

Description

Contextual Significance in Advanced Organic Synthesis

The N-Boc protection of amino-substituted benzoic acids is of paramount importance in advanced organic synthesis. chemimpex.com This strategy allows for the selective manipulation of other functional groups on the aromatic ring or on side chains without the interference of the highly reactive amino group. The Boc group's stability to a wide range of nucleophilic, basic, and oxidative conditions makes it an ideal choice for complex synthetic sequences. This protection is crucial in the synthesis of pharmaceuticals, agrochemicals, and functional materials where precise control over the molecular architecture is essential for achieving desired biological or physical properties.

Overview of Strategic Importance for Complex Molecular Architectures

The ability to selectively protect and deprotect functional groups is a cornerstone of modern synthetic chemistry. N-Boc protected benzoic acids are exemplary building blocks in this regard, facilitating the construction of complex molecules with a high degree of precision. chemimpex.com They serve as key intermediates in peptide synthesis, where the sequential addition of amino acids requires a reliable N-terminal protecting group. cymitquimica.com Furthermore, in the synthesis of heterocyclic compounds and other elaborate organic structures, the temporary masking of the amino group allows for directed reactions at other positions of the benzoic acid scaffold, leading to the efficient assembly of sophisticated molecular targets.

Scope and Research Focus on 4-Methoxy-2-N-Boc-Benzoic Acid

This article focuses specifically on the chemical compound This compound . This particular substituted benzoic acid derivative combines the features of a methoxy (B1213986) group at the 4-position, which can influence the electronic properties of the aromatic ring, and an N-Boc protected amino group at the 2-position. This unique arrangement of substituents makes it a valuable intermediate for the synthesis of a variety of target molecules. The subsequent sections will delve into the detailed research findings concerning its chemical and physical properties, established synthetic routes, and its diverse applications in organic synthesis.

Structure

3D Structure

Properties

Molecular Formula |

C13H17NO5 |

|---|---|

Molecular Weight |

267.28 g/mol |

IUPAC Name |

4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |

InChI |

InChI=1S/C13H17NO5/c1-13(2,3)19-12(17)14-10-7-8(18-4)5-6-9(10)11(15)16/h5-7H,1-4H3,(H,14,17)(H,15,16) |

InChI Key |

KIMKLBYCZJUQPV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)OC)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Methoxy 2 N Boc Benzoic Acid and Analogues

Initial Synthetic Pathways and Precursors

The traditional synthesis of 4-Methoxy-2-N-Boc-benzoic acid typically begins with a commercially available substituted benzene (B151609) derivative, which undergoes a series of functional group transformations. The selection of the starting material and the order of reactions are crucial for achieving high yields and purity. A common precursor is 2-amino-4-methoxybenzoic acid. chemimpex.comnih.gov

Strategies for Introducing the Methoxy (B1213986) Moiety

The introduction of a methoxy group onto the aromatic ring can be achieved through several methods, often dictated by the functionalities already present on the starting material.

Nucleophilic Aromatic Substitution: In cases where a suitable leaving group (e.g., a halogen) is present at the 4-position of the benzoic acid derivative, a nucleophilic substitution reaction with a methoxide (B1231860) source, such as sodium methoxide, can be employed.

Etherification of a Phenolic Group: If the starting material contains a hydroxyl group at the 4-position, a Williamson ether synthesis is a common strategy. This involves deprotonating the phenol (B47542) with a base to form a phenoxide, which then acts as a nucleophile to attack a methylating agent like methyl iodide or dimethyl sulfate. rasayanjournal.co.in For instance, 3-hydroxybenzoic acid can be esterified and then etherified to produce 3-alkoxy methyl benzoate (B1203000) derivatives. rasayanjournal.co.in

From Dihydroxybenzoic Acids: Non-commercial methyl hydroxy-methoxybenzoates can be synthesized from dihydroxybenzoic acids through a sequence of esterification and mono-O-methylation. diva-portal.org A regioselective protection-deprotection strategy is often necessary to achieve the desired isomer. diva-portal.org

Methodologies for Carboxylic Acid Formation

The carboxylic acid group is a defining feature of the target molecule. Several reliable methods exist for its introduction or formation.

Oxidation of Alkylbenzenes: A powerful and frequently used method is the oxidation of a methyl group on the benzene ring to a carboxylic acid. openstax.orglibretexts.orguomustansiriyah.edu.iq Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) are effective for this transformation. openstax.orglibretexts.orguomustansiriyah.edu.iq For example, substituted toluenes can be oxidized to the corresponding benzoic acids. organic-chemistry.org This method is advantageous as the starting alkylbenzenes are often readily available. youtube.com

Carbonation of Grignard Reagents: This method involves the formation of a Grignard reagent from an aryl halide (e.g., a brominated precursor). This organometallic intermediate then reacts with carbon dioxide, and subsequent acidification yields the carboxylic acid. openstax.orglibretexts.org

Hydrolysis of Nitriles: A two-step sequence involving the conversion of an aryl halide to a nitrile via nucleophilic substitution with a cyanide salt, followed by hydrolysis of the nitrile group, provides another route to the carboxylic acid. openstax.orglibretexts.org This method results in the addition of one carbon atom to the molecule. openstax.orglibretexts.org

Table 1: Comparison of Carboxylic Acid Formation Methods

| Method | Starting Material | Key Reagents | Advantages | Limitations |

|---|---|---|---|---|

| Oxidation of Alkylbenzenes | Alkyl-substituted benzene | KMnO₄, O₂, H₂O₂ | Readily available starting materials. youtube.com | Requires a benzylic C-H bond. |

| Carbonation of Grignard Reagents | Aryl halide | Mg, CO₂, H₃O⁺ | Versatile for various substituted aryl halides. | Sensitive to acidic protons and other electrophilic functional groups. openstax.orglibretexts.org |

| Hydrolysis of Nitriles | Aryl halide | CN⁻, H₃O⁺/OH⁻ | Adds a carbon atom to the chain. openstax.orglibretexts.org | Requires harsh hydrolysis conditions. |

Installation of the N-Boc-Protected Amino Group

The final key step in the synthesis is the introduction and protection of the amino group. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its ease of removal under acidic conditions. organic-chemistry.orgorganic-chemistry.org

The most common method for installing the Boc group is the reaction of the amino group with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.org This reaction is typically performed on a precursor that already contains the methoxy and carboxylic acid (or its ester) functionalities, such as 2-amino-4-methoxybenzoic acid. chemimpex.com The choice of solvent and base can be critical for achieving high yields. Common bases include sodium bicarbonate, triethylamine, or 4-dimethylaminopyridine (B28879) (DMAP). The reaction is often carried out in a mixed solvent system, such as THF/water, to ensure the solubility of the reactants.

Advanced and Convergent Synthetic Approaches

More recent synthetic strategies aim to improve efficiency and yield by employing modern catalytic methods and convergent synthetic designs.

Palladium-Catalyzed C-H Functionalization Strategies

Palladium-catalyzed C-H functionalization has emerged as a powerful tool for the direct and site-selective introduction of functional groups onto aromatic rings, bypassing the need for pre-functionalized starting materials. rsc.orgnih.gov The carboxylate group itself can act as a weakly coordinating directing group, facilitating ortho-C-H activation. rsc.orgacs.org This approach offers a more atom- and step-economical route to substituted benzoic acids. researchgate.netrsc.org

While direct C-H amination is an active area of research, a more common strategy involves the C-H functionalization of a benzoic acid derivative followed by subsequent conversion to the amino group. For instance, palladium-catalyzed C-H olefination or alkylation of benzoic acids can introduce a carbon-based functional group at the ortho position, which can then be transformed into an amino group through various synthetic manipulations. rsc.org

Multi-Step Synthetic Sequences and Yield Optimization

For example, it is often advantageous to protect the amino group early in the synthesis to prevent it from interfering with subsequent reactions, such as those involving strong oxidizing or electrophilic reagents. organic-chemistry.org Similarly, the carboxylic acid may be protected as an ester to enhance solubility and prevent its acidic proton from interfering with base-sensitive reactions. rasayanjournal.co.innih.gov The choice of protecting groups is crucial, and they should be orthogonal, meaning they can be removed selectively without affecting other protecting groups in the molecule. organic-chemistry.org

Yield optimization involves systematically adjusting reaction parameters such as temperature, reaction time, solvent, and catalyst loading to maximize the formation of the desired product and minimize side reactions. sparkl.me

Table 2: Common Protecting Groups in the Synthesis of Substituted Benzoic Acids

| Functional Group | Protecting Group | Protection Reagent | Deprotection Conditions |

|---|---|---|---|

| Amino | Boc (tert-butyloxycarbonyl) | Di-tert-butyl dicarbonate (Boc₂O) | Acidic conditions (e.g., TFA, HCl). organic-chemistry.org |

| Carboxylic Acid | Methyl or Ethyl Ester | Methanol or Ethanol (B145695) with acid catalyst | Base- or acid-catalyzed hydrolysis. rasayanjournal.co.indovepress.com |

| Hydroxyl | Pivaloyl | Pivaloyl chloride | Methanolysis. diva-portal.org |

Compound Names Mentioned:

2-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid

2-amino-4-chlorobenzoic acid

2-amino-4-methoxybenzoic acid chemimpex.comnih.gov

2-formyl-5-methoxy-benzoic acid

3-hydroxybenzoic acid rasayanjournal.co.in

3-methoxybenzoic acid ebi.ac.uk

4-((Boc-amino)methyl)-3-methoxybenzoic acid

4-(2-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid

4-aminobenzoic acid nih.govmdpi.comnih.gov

this compound

4-Methoxy-2-nitrobenzoic acid chemicalbook.com

5-fluoro-2-methoxy-benzoic acid google.com

Boc-MABA (2-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid)

Di-tert-butyl dicarbonate organic-chemistry.org

Methyl hydroxy-methoxybenzoates diva-portal.org

para-aminobenzoic acid (PABA) mdpi.comnih.gov

Potassium permanganate openstax.orguomustansiriyah.edu.iqorganic-chemistry.org

Sodium methoxide

Triethylamine

4-dimethylaminopyridine (DMAP)

Green Chemistry Principles in Synthesis

The synthesis of N-Boc protected benzoic acids and related compounds is increasingly guided by the principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances. acs.orgcore.ac.uk This paradigm shift moves the focus from solely chemical yield to include the minimization of waste and the use of safer, more sustainable methodologies. acs.org

Key green chemistry approaches applicable to the synthesis of these molecules include:

Catalysis: The use of catalytic reagents is preferred over stoichiometric ones to minimize waste. acs.org For instance, iron(III) salts have been identified as sustainable, inexpensive, and low-toxicity catalysts for the selective deprotection of N-Boc groups, offering a greener alternative to traditional methods. csic.es

Safer Solvents and Conditions: A significant goal is the reduction or replacement of hazardous organic solvents. Methodologies are being developed that utilize water as a solvent. For example, microwave-assisted solid-phase peptide synthesis using Boc-amino acid nanoparticles can be performed in water, eliminating the need for organic solvents. researchgate.net Similarly, the Schotten-Baumann benzoylation method can be carried out in an aqueous environment at room temperature. researchgate.net

Reduction of Derivatives: Green chemistry encourages minimizing the use of temporary protecting groups to avoid additional reaction steps and waste generation. acs.org The use of highly specific enzymes in synthesis can often circumvent the need for protecting groups altogether. acs.org While not always feasible for complex targets, this principle drives the search for more efficient synthetic routes.

Atom Economy: Syntheses are designed to maximize the incorporation of all materials used in the process into the final product. core.ac.uk Multicomponent reactions, which combine multiple starting materials in a single step, are a prime example of this principle in action, as they reduce the number of separation and purification steps required. researchgate.net

The adoption of these principles is not only environmentally beneficial but can also lead to more efficient and economical chemical processes. researchgate.net

Protecting Group Chemistry of the N-Boc Group

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the protection of amino functionalities. csic.esorganic-chemistry.org It is typically installed by reacting an amine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. nih.govorganic-chemistry.org The Boc group's utility stems from its stability towards a wide range of nucleophiles and basic conditions, while being readily cleavable under acidic conditions. organic-chemistry.orgorganic-chemistry.org This predictable reactivity profile makes it an excellent tool for complex, multi-step syntheses.

Orthogonal Protection Strategies

Orthogonal protection is a critical strategy in the synthesis of complex molecules like peptides and natural products, allowing for the selective removal of one protecting group in the presence of others. organic-chemistry.orgfiveable.me The Boc group is a key player in many such strategies due to its acid-labile nature, which contrasts with the removal conditions for other common protecting groups. fiveable.menumberanalytics.com

A classic example is the combination of the Boc group with the base-labile fluorenylmethyloxycarbonyl (Fmoc) group. organic-chemistry.orgfiveable.menumberanalytics.com In a molecule containing both Boc- and Fmoc-protected amines, the Fmoc group can be selectively removed using a base like piperidine, leaving the Boc group intact. numberanalytics.com Conversely, the Boc group can be cleaved with an acid, such as trifluoroacetic acid (TFA), without affecting the Fmoc group. organic-chemistry.orgnumberanalytics.com This orthogonal relationship provides chemists with precise control over which amino group is revealed for subsequent reactions. fiveable.me

Another common orthogonal pairing is Boc with the benzyl-based carbamate, Cbz (or Z), group. acs.org The Cbz group is typically removed by catalytic hydrogenation, conditions under which the Boc group is stable. This allows for a three-tiered orthogonal system in combination with the Fmoc group, enabling highly complex and controlled synthetic sequences. acs.org

Table 1: Common Orthogonal Protecting Group Pairs with N-Boc This table is interactive. You can sort and filter the data.

| Protecting Group 1 | Protecting Group 2 | Deprotection Condition for Group 2 | Boc Group Stability |

|---|---|---|---|

| Boc | Fmoc | Base (e.g., Piperidine) numberanalytics.com | Stable |

| Boc | Cbz (Z) | Catalytic Hydrogenation acs.org | Stable |

| Boc | Alloc | Pd(0) catalyst | Stable |

Selective Deprotection Methodologies

The removal of the N-Boc group is most commonly achieved using strong acids like trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (CH₂Cl₂), or hydrogen chloride (HCl) in various organic solvents. nih.govnumberanalytics.com However, a diverse array of milder and more selective methods has been developed to accommodate sensitive substrates and other acid-labile functional groups. researchgate.netacs.org

These methodologies can be broadly categorized based on the reagents and conditions employed:

Acidic Conditions: Beyond TFA and HCl, other acidic systems are used. nih.gov These include aqueous phosphoric acid, concentrated sulfuric acid in tert-butyl acetate, and silica (B1680970) gel. nih.govresearchgate.net For solid-phase synthesis, a mixture of concentrated sulfuric acid in 1,4-dioxane (B91453) has been shown to efficiently cleave the N-Boc group on Wang resin with minimal cleavage of the substrate from the resin itself. thieme-connect.com

Lewis Acid Catalysis: Various metal salts have been found to catalyze N-Boc deprotection. Iron(III) chloride, for example, offers a sustainable and efficient method for selective deprotection. csic.es

Reductive Cleavage: Sodium borohydride (B1222165) (NaBH₄) in ethanol has been reported as a novel method for the selective N-Boc deprotection of certain nitrogen heterocycles like imidazoles and pyrazoles, while leaving the Boc group on primary amines intact. arkat-usa.org

Thermal Deprotection: Heating N-Boc protected amines in a suitable solvent can effect deprotection, a method that is particularly amenable to continuous flow systems where precise temperature control can be achieved. acs.org

Miscellaneous Reagents: Other reported reagents include oxalyl chloride in methanol, which provides a mild deprotection method at room temperature. nih.govrsc.org Catalytic amounts of iodine under solvent-free conditions have also been used. nih.gov

Table 2: Selected Methodologies for N-Boc Deprotection This table is interactive. You can sort and filter the data.

| Reagent(s) | Conditions | Substrate Scope | Reference |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | CH₂Cl₂, rt | General | nih.govnumberanalytics.com |

| HCl | Organic Solvents (Dioxane, Ethyl Acetate) | General | nih.gov |

| H₂SO₄ / 1,4-Dioxane | 8 ± 2 °C | Solid-Phase (Wang Resin) | thieme-connect.com |

| Oxalyl Chloride / Methanol | Room Temperature, 1-4 h | Aliphatic, Aromatic, Heterocyclic Amines | nih.govrsc.org |

| NaBH₄ / Ethanol | Room Temperature | Imidazoles, Benzimidazoles, Pyrazoles | arkat-usa.org |

| Iron(III) Chloride | Room Temperature | N,N'-diprotected amines | csic.es |

| Heat (Thermal) | 160-230 °C (in continuous flow) | Aryl and Alkyl N-Boc amines | acs.org |

Control of Selectivity and Minimization of Side Reactions

While N-Boc deprotection is a common transformation, achieving high selectivity and minimizing side reactions can be challenging, particularly in complex molecules with multiple sensitive functional groups. acs.org

A key challenge is the selective deprotection of one N-Boc group in the presence of another. Traditional strong-acid methods often lack the finesse for such transformations. acs.org However, differences in the electronic nature of the protected nitrogen can be exploited. For instance, an N-Boc group on an aromatic amine (like an indole) is more labile than one on an alkyl amine. By carefully controlling the temperature in a continuous flow reactor, it is possible to selectively cleave the more reactive aryl N-Boc group while leaving the alkyl N-Boc group untouched. acs.org This thermal method offers a high degree of control that is difficult to achieve in conventional batch reactors. acs.org

Another issue is the potential for side reactions caused by the tert-butyl cation generated during acid-catalyzed deprotection. organic-chemistry.org This reactive electrophile can alkylate sensitive nucleophiles within the substrate. To prevent this, "scavengers" such as thiophenol or anisole (B1667542) are often added to the reaction mixture to trap the cation. organic-chemistry.org

In solid-phase synthesis, a major side reaction is the premature cleavage of the product from an acid-sensitive linker. The choice of deprotection conditions must be carefully optimized to ensure complete Boc removal without significant loss of the resin-bound material. thieme-connect.com Using 10% v/v concentrated H₂SO₄ in dioxane, for example, was found to achieve over 99% Boc cleavage with only 4-6% product loss from the Wang resin, a significant improvement over other methods that resulted in up to 25% loss. thieme-connect.com Careful management of reaction conditions, such as using mild bases or alternative solvents, can also help minimize side reactions like Boc group migration in substrates with multiple nucleophilic sites. numberanalytics.com

Reactivity and Chemical Transformations of 4 Methoxy 2 N Boc Benzoic Acid Derivatives

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for a variety of chemical reactions, enabling the formation of amides, esters, and other activated derivatives.

Amide Bond Formation Mechanisms and Optimization

The formation of an amide bond from 4-Methoxy-2-N-Boc-benzoic acid is a fundamental transformation in organic chemistry. nih.govrsc.org This reaction typically involves the activation of the carboxylic acid to facilitate nucleophilic attack by an amine. nih.govrsc.org

Commonly, coupling reagents are employed to facilitate this process. nih.govrsc.org One established method involves the use of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). The reaction proceeds through the formation of an O-acylisourea intermediate, which is then attacked by the amine. The additive helps to suppress side reactions and improve yields. Optimization of these reactions often involves screening different coupling reagents, solvents, and bases to achieve the best results. nih.gov For instance, the use of EDC with HOAt in the presence of a base like diisopropylethylamine (DIPEA) has been shown to be effective for a broad range of substrates. nih.gov

Alternative methods for amide bond formation include the use of phosphonium (B103445) or uronium-based coupling reagents, such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) or (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU). luxembourg-bio.com These reagents can offer advantages in terms of reaction times and yields, particularly for sterically hindered substrates. nih.govluxembourg-bio.com Solvent choice is also critical, with aprotic polar solvents like dimethylformamide (DMF) or acetonitrile (B52724) being commonly used. luxembourg-bio.comwikipedia.org

Recent advancements have also explored more sustainable and efficient methods, such as the use of methoxysilanes as coupling agents in solvent-free conditions. nih.govrsc.org These reactions can proceed in good to excellent yields without the need for air or moisture exclusion. nih.govrsc.org

Table 1: Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent | Additive | Base | Typical Solvent |

|---|---|---|---|

| EDC | HOBt or HOAt | DIPEA | DMF, DCM |

| PyBOP | --- | DIPEA | DMF |

| HATU | --- | DIPEA | DMF |

| COMU | Collidine | --- | Acetonitrile |

| Methoxysilanes | --- | --- | Solvent-free |

Esterification and Anhydride (B1165640) Formation

Esterification of this compound can be achieved through several methods. The classic Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common approach. usm.myresearchgate.net However, for substrates sensitive to strong acids, milder conditions are preferred. One such method is the use of alkyl halides in the presence of a non-nucleophilic base like cesium carbonate.

The formation of 4-methoxybenzyl esters, for example, can be accomplished by reacting the carboxylic acid with 4-methoxybenzyl alcohol. nih.gov The reaction can also be carried out with activated forms of the alcohol, such as 4-methoxybenzyl chloride, in the presence of a base. nih.gov

Acid anhydrides can be synthesized from this compound by reacting it with a dehydrating agent. youtube.com A common method involves the reaction of two equivalents of the carboxylic acid with a strong dehydrating agent like phosphorus pentoxide (P₂O₅). Alternatively, a mixed anhydride can be formed by first converting the carboxylic acid to an acyl chloride and then reacting it with the carboxylate salt of another carboxylic acid. youtube.com

Conversions to Acyl Halides and Other Activated Derivatives

The carboxylic acid can be converted into more reactive acyl halides, which are versatile intermediates for further transformations. orgoreview.comlibretexts.org The most common method for this conversion is the reaction with thionyl chloride (SOCl₂) or oxalyl chloride. orgoreview.comlibretexts.org The reaction with thionyl chloride proceeds via a chlorosulfite intermediate. orgoreview.comlibretexts.org The addition of a catalytic amount of a base like pyridine (B92270) can be used to neutralize the HCl produced during the reaction. orgoreview.com Similarly, phosphorus tribromide (PBr₃) can be used to synthesize the corresponding acyl bromide. orgoreview.com

Other activated derivatives include acyl azides, which can be formed by reacting the carboxylic acid with diphenylphosphoryl azide (B81097) (DPPA) or by converting the acid to its acyl chloride followed by reaction with sodium azide. These acyl azides can then undergo Curtius rearrangement to form isocyanates.

Transformations at the Boc-Protected Amino Group

The tert-butyloxycarbonyl (Boc) protecting group is a key feature of the molecule, offering stability under many conditions while allowing for selective removal when necessary. wikipedia.orgorganic-chemistry.orgresearchgate.net

Reactivity of the Carbamate Linkage

The Boc group is generally stable to a wide range of nucleophiles and basic conditions. organic-chemistry.orgresearchgate.net This stability allows for reactions to be carried out at other parts of the molecule without affecting the protected amine. However, under strongly basic conditions, the -NH moiety of the Boc-carbamate can be deprotonated. researchgate.net This can lead to the formation of an isocyanate intermediate through the dissociation of the tert-butoxide leaving group. researchgate.net This reactivity can be utilized for the synthesis of ureas or urethanes by trapping the isocyanate with amines or alcohols, respectively. researchgate.net

The Boc group's stability is also temperature-dependent, but it is generally considered stable at moderate temperatures, such as 37°C, in the absence of acidic conditions. researchgate.net

Post-Deprotection Reactions of the Amine

The removal of the Boc protecting group is typically achieved under acidic conditions. organic-chemistry.orgresearchgate.netchemistrysteps.com A common method involves the use of strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM), or hydrogen chloride (HCl) in an alcohol like methanol. wikipedia.orgchemistrysteps.com The mechanism involves the protonation of the carbonyl oxygen of the carbamate, followed by the cleavage of the tert-butyl group to form a stable tert-butyl cation. chemistrysteps.com This process generates the free amine, 4-methoxy-2-aminobenzoic acid, along with carbon dioxide and isobutylene. chemistrysteps.com

Once deprotected, the resulting 4-methoxy-2-aminobenzoic acid can undergo a variety of reactions characteristic of an aromatic amine. For instance, the amino group can participate in cyclization reactions to form various heterocyclic compounds. core.ac.ukki.se It can be acylated, alkylated, or used in coupling reactions to introduce new substituents. The free amine, being a derivative of anthranilic acid, is a valuable precursor for the synthesis of quinazolines, benzodiazepines, and other pharmacologically relevant scaffolds. core.ac.ukki.senih.gov For example, reaction with an appropriate dicarbonyl compound can lead to the formation of a benzodiazepine (B76468) ring system.

Applications of 4 Methoxy 2 N Boc Benzoic Acid As a Synthetic Building Block

Role in Peptide Synthesis and Peptidomimetic Construction

The structural features of 4-Methoxy-2-N-Boc-benzoic acid make it a valuable non-proteinogenic amino acid analogue for incorporation into peptide chains, leading to the development of novel peptidomimetics with tailored properties.

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry, relying on the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support. mdpi.com The Boc (tert-butyloxycarbonyl) protection strategy is a classical and effective method used in SPPS. google.comresearchgate.net In this context, this compound can be used as a specialized building block.

The Boc group on the nitrogen atom serves as a temporary protecting group, preventing the amine from participating in unwanted side reactions during the coupling of the carboxylic acid to the free amine of the resin-bound peptide chain. researchgate.net This protection is stable during the coupling step but can be cleanly and efficiently removed under acidic conditions, typically with trifluoroacetic acid (TFA), to expose a new amine for the next coupling cycle. google.comnih.gov The presence of a methoxy (B1213986) group on the aromatic ring can also influence the lability of protecting groups, a factor that can be harnessed for selective deprotection strategies. ub.edu The iterative process of deprotection and coupling is the foundation of SPPS. nih.gov

Table 1: Features of this compound in SPPS

| Feature | Role in SPPS | Relevant Chemistry |

| N-Boc Group | Protects the α-amino group during peptide bond formation. | Stable to coupling reagents; removed by acidolysis (e.g., TFA). google.comnih.gov |

| Carboxylic Acid | Activated to form a peptide (amide) bond with a free amine. | Coupling reagents include carbodiimides (e.g., DCC) or onium salts (e.g., HBTU). researchgate.net |

| Aromatic Scaffold | Introduces a rigid, non-natural residue into the peptide backbone. | Provides conformational constraint and potential for new binding interactions. |

| Methoxy Group | Modifies electronic properties and acid sensitivity. | Can increase acid lability of certain protecting groups. nih.govub.edu |

The creation of modified peptides and peptidomimetics is a crucial strategy in medicinal chemistry to improve the therapeutic properties of natural peptides, such as enhancing stability against enzymatic degradation, increasing bioavailability, or improving target affinity. The incorporation of non-natural amino acids like this compound is a key approach to achieve these goals. nih.gov

By integrating this building block into a peptide sequence using SPPS, chemists can introduce a rigid aromatic element. This can fundamentally alter the peptide's secondary structure and conformational flexibility. The methoxy substituent can also participate in new hydrogen bonding or hydrophobic interactions within the target protein's binding pocket. The use of such specialized, protected building blocks is compatible with both Boc and the widely used Fmoc/tBu SPPS strategies, which are designed to allow for the synthesis of peptides with a wide range of post-translational modifications and synthetic alterations. nih.govchimia.ch

Contribution to Complex Molecule Synthesis

Beyond peptidomimetics, the distinct functional handles of this compound make it a valuable precursor for a variety of complex organic molecules, including pharmaceutical agents and novel heterocyclic frameworks.

Pharmaceutical active ingredients (APIs) are often complex molecules built through multi-step synthetic sequences. pharmanoble.com Intermediates that contain multiple, differentially reactive functional groups are highly prized. This compound fits this description perfectly, serving as a scaffold to build more elaborate structures.

After Boc deprotection, the resulting 2-amino-4-methoxybenzoic acid is a classic precursor for various pharmaceutical scaffolds. For instance, substituted benzamides are a common motif in drug molecules. A patent for the synthesis of a Bruton's Tyrosine Kinase (BTK) inhibitor describes the coupling of 5-fluoro-2-methoxy-benzoyl chloride with an aminomethyl benzoic acid, demonstrating a similar amide bond formation strategy that is central to building complex drug candidates. google.com The functional groups of this compound allow it to be a starting point for intermediates used in the synthesis of drugs across various therapeutic areas.

Table 2: Potential Pharmaceutical Applications from Derived Intermediates

| Therapeutic Area | Potential Scaffold | Key Synthetic Transformation |

| Oncology | Kinase Inhibitors | Amide bond formation, Heterocyclic ring formation. google.com |

| Gastroenterology | Proton Pump Inhibitors | Benzimidazole synthesis. google.com |

| Infectious Diseases | Antiviral/Antibacterial Agents | Construction of quinolone or quinazolinone cores. |

| Central Nervous System | Receptor Modulators | Synthesis of benzodiazepine-like structures. |

Heterocyclic compounds, particularly those containing nitrogen and oxygen, are a dominant feature in the landscape of medicinal chemistry and natural products. rsc.orgaksci.com The ortho-amino benzoic acid structure, available after deprotection of this compound, is a well-established precursor for the synthesis of numerous heterocyclic systems.

For example, condensation of the amino and carboxylic acid functionalities can lead to the formation of six-membered heterocycles. Reaction with phosgene (B1210022) or its equivalents can yield isatoic anhydrides, which are themselves versatile intermediates. Alternatively, reaction with amides or nitriles can lead to the formation of quinazolinones, a privileged scaffold in drug discovery. The synthesis of the anti-ulcer drug Omeprazole, for instance, involves the coupling of a substituted pyridine (B92270) with a 5-methoxy-2-mercaptobenzimidazole, highlighting the importance of methoxy-substituted benzene (B151609) derivatives in the construction of key heterocyclic drugs. google.com

The total synthesis of natural products represents a significant challenge in organic chemistry, often requiring the strategic assembly of complex architectures. dokumen.pub N-Boc protected amino acids and their derivatives are fundamental tools in these endeavors. They are frequently employed in key C-C and C-N bond-forming reactions that build the core of the natural product.

For example, the synthesis of the marine alkaloid Ageladine A utilized an N-Boc protected 2-aminohistamine in a pivotal Pictet-Spengler condensation reaction to construct the heterocyclic core. dokumen.pub While a specific application of this compound in a completed natural product synthesis may not be widely documented, its structure is ideally suited for similar strategic applications. The protected amine allows for selective modification of the aromatic ring (e.g., via lithiation or cross-coupling), while the carboxylic acid provides a handle for esterification or amidation to connect different fragments of a complex molecule.

Functionalization and Derivatization for Specific Research Objectives

This compound is a versatile synthetic building block prized in medicinal chemistry and chemical biology. chemimpex.comfluorochem.co.uk Its utility stems from the presence of three key features: a carboxylic acid group, a methoxy group, and a Boc-protected amine on a central benzene ring. The tert-butyloxycarbonyl (Boc) protecting group on the amine is crucial, as it allows for selective reactions at the carboxylic acid position before exposing the amine for subsequent modifications. This orthogonal reactivity is fundamental to its application in creating complex molecules for targeted research.

Bioconjugation is the process of chemically linking two or more molecules, where at least one is a biomolecule, to create a new construct with combined properties. ru.nl Such studies demand chemical reactions that are efficient and can proceed under mild, often aqueous, conditions to preserve the integrity of the biological component. ru.nl The structure of this compound is well-suited for these requirements, offering specific sites for covalent modification.

The carboxylic acid moiety is a primary site for conjugation. It can be activated using standard coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to form an active ester. beilstein-journals.org This intermediate readily reacts with nucleophilic groups on biomolecules, most commonly the primary amines found in lysine (B10760008) residues of proteins, to form stable amide bonds. ru.nl

The Boc-protected amine serves as a latent reactive site. The Boc group is stable under the conditions required for amide coupling but can be cleanly removed under acidic conditions, for example, with trifluoroacetic acid (TFA). beilstein-journals.orgacs.org The deprotection reveals a primary amine, which can then be used for a second, distinct covalent modification. This two-step functionalization allows for the precise attachment of different molecules, such as drugs or imaging agents, to a biomolecule. chemimpex.com

| Functional Group | Protecting Group | Potential Covalent Modification Reaction | Common Reagents |

| Carboxylic Acid | None | Amide bond formation with primary amines | EDC, HOBt, HATU |

| Amine | Boc (tert-butyloxycarbonyl) | Amide bond formation, Sulfonamide formation, Reductive amination (post-deprotection) | TFA (for deprotection), Acyl chlorides, Sulfonyl chlorides |

This table summarizes the key reactive sites on this compound and common methods for their modification in bioconjugation.

Chemical probes and linkers are essential tools for investigating biological systems and for constructing complex therapeutic agents like Antibody-Drug Conjugates (ADCs) and PROTACs. medchemexpress.comdtu.dk Probes are designed to identify and interact with specific biological targets, while linkers serve to connect different molecular components. This compound provides a robust scaffold for the synthesis of these tools.

Research has demonstrated the use of similar substituted benzoic acid derivatives in the creation of photoaffinity probes. rsc.orgd-nb.info These probes typically consist of three parts: a recognition element that binds to the target protein, a photoreactive group (e.g., benzophenone (B1666685) or diazirine) that forms a covalent bond upon UV irradiation, and a bioorthogonal handle (e.g., a terminal alkyne or azide) for subsequent detection or isolation via click chemistry. rsc.orglstmed.ac.uk

The synthesis of such probes often involves a multi-step sequence where the functional groups of a benzoic acid building block are used to sequentially attach these different components. For example, the carboxylic acid can be coupled with an amine-containing photoreactive moiety, while the deprotected aniline (B41778) can be modified to introduce an alkyne handle, or vice versa. beilstein-journals.orglstmed.ac.uk The strategic placement of the methoxy group can also influence the properties and binding of the final probe. d-nb.info

| Probe Component | Function | Example Moiety | Synthetic Incorporation Strategy |

| Recognition Element | Binds to the biological target | Pharmacophore specific to the target | The core structure of the final molecule, often built upon the benzoic acid scaffold. |

| Photoreactive Group | Forms a covalent bond with the target upon photoactivation | Benzophenone, Aryl Azide (B81097), Diazirine | Coupled to the benzoic acid or amine function of the scaffold via amide bond formation. beilstein-journals.orgrsc.org |

| Bioorthogonal Handle | Allows for visualization or isolation of the probe-target complex | Terminal Alkyne, Azide | Attached via ether or amide linkages, often using the amine or carboxylic acid group. rsc.orgd-nb.info |

This table outlines the key components of chemical probes that can be synthesized using benzoic acid-based building blocks.

Diversity-oriented synthesis (DOS) is a powerful strategy used in drug discovery to rapidly generate collections of structurally diverse small molecules. nih.govcam.ac.uk Unlike target-oriented synthesis, which focuses on making a single molecule, DOS aims to explore a wide area of chemical space by creating libraries of compounds with varied molecular skeletons and functional groups from a common starting material. scispace.com

This compound is an ideal starting scaffold for DOS due to its orthogonally protected functional groups. The core principle of DOS involves using branching reaction pathways, where a single substrate can be directed towards different structural outcomes. scispace.com

A typical DOS strategy using this building block could proceed as follows:

First Diversification Step: The carboxylic acid is reacted with a library of diverse amines using parallel synthesis techniques, creating a collection of amides. nih.govnih.gov

Deprotection: The Boc group is removed from the entire library of amides, exposing the aniline nitrogen.

Second Diversification Step: The newly formed anilines are then reacted with a second library of building blocks, such as various acyl chlorides, sulfonyl chlorides, or aldehydes (via reductive amination), to introduce a second point of diversity. nih.gov

This "split-mix" or parallel synthesis approach allows for the exponential generation of a large number of unique compounds from a small number of starting materials. ajprd.com The resulting library of molecules, all sharing a common core but differing at two peripheral positions, can then be screened in high-throughput assays to identify new biologically active compounds. nih.gov The commercial availability of vast numbers of amine and carboxylic acid building blocks makes this a particularly fruitful strategy. nih.gov

Theoretical and Computational Investigations on N Boc Protected Methoxybenzoic Acids

Quantum Chemical Studies on Molecular Geometry and Conformation

Quantum chemical calculations are instrumental in determining the three-dimensional arrangement of atoms in a molecule and the relative energies of its different spatial orientations, known as conformations.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure and geometry of molecules. researchgate.neteurjchem.com For 4-Methoxy-2-N-boc-benzoic acid, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), can be used to optimize the molecular geometry. researchgate.net These calculations provide precise bond lengths, bond angles, and dihedral angles that characterize the most stable arrangement of the molecule.

Theoretical vibrational analysis is another key application of DFT. By calculating the harmonic frequencies, a theoretical infrared (IR) spectrum can be generated. dergipark.org.tr This computed spectrum can be compared with experimental data to confirm the molecular structure and the accuracy of the computational model. Furthermore, DFT is used to determine various molecular parameters, including dipole moments, polarizability, and hyperpolarizability, which provide insights into the molecule's electronic properties and potential for non-linear optical applications. researchgate.net

The influence of solvent on the molecular structure and properties can also be modeled using methods like the Polarizable Continuum Model (PCM) within the DFT framework. researchgate.net This is crucial for understanding the behavior of the molecule in solution, where many chemical reactions occur.

Conformational Energy Landscape Analysis

The presence of rotatable single bonds in this compound, specifically around the carboxylic acid, methoxy (B1213986), and N-Boc groups, gives rise to multiple possible conformations. Conformational energy landscape analysis involves mapping the potential energy of the molecule as a function of these rotational degrees of freedom.

By performing relaxed potential energy surface (PES) scans, where specific dihedral angles are systematically varied and the rest of the molecular geometry is optimized at each step, researchers can identify the various low-energy conformers and the energy barriers that separate them. nih.gov This analysis reveals the most stable conformations and provides a quantitative measure of the energy differences between them. For molecules with flexible groups, understanding the conformational landscape is essential, as the reactivity and biological activity can be highly dependent on the preferred conformation. nih.govresearchgate.net For instance, the orientation of the N-Boc and methoxy groups relative to the benzoic acid core will significantly influence the molecule's shape and intermolecular interactions.

Mechanistic Elucidation of Reactions

Computational chemistry plays a pivotal role in unraveling the step-by-step mechanisms of chemical reactions. For N-Boc protected compounds, a common and important reaction is the removal of the Boc protecting group.

Transition State Characterization

A key aspect of mechanistic studies is the identification and characterization of transition states, which are the high-energy structures that connect reactants and products. researchgate.net Using DFT, the geometry of a transition state can be located on the potential energy surface. A true transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.

For reactions involving this compound, such as the acid-catalyzed deprotection of the N-Boc group, computational methods can be used to model the structure of the transition state. researchgate.netnih.gov This provides a detailed picture of which bonds are breaking and forming during this critical step of the reaction. The energy of the transition state relative to the reactants determines the activation energy, a crucial factor in reaction kinetics.

Reaction Pathway Modeling

Beyond identifying stationary points like reactants, products, and transition states, computational chemistry can model the entire reaction pathway. This involves tracing the minimum energy path on the potential energy surface that connects these points.

For the N-Boc deprotection of this compound, reaction pathway modeling can elucidate the precise sequence of events. researchgate.net For example, in an acid-catalyzed mechanism, modeling can show the initial protonation of the Boc group, followed by the cleavage of the tert-butyl group to form a carbocation and a carbamic acid intermediate, which then decarboxylates. researchgate.net These models can also investigate the influence of different catalysts or solvent environments on the reaction pathway and its energetics.

Prediction of Reactivity and Regioselectivity

DFT-based calculations can also predict the reactivity of different sites within a molecule and the regioselectivity of its reactions.

By analyzing the distribution of electron density and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—researchers can identify the regions of the molecule that are most susceptible to electrophilic or nucleophilic attack. researchgate.netscielo.org.za For instance, the analysis of the molecular electrostatic potential (MEP) surface can visually indicate the electron-rich and electron-poor areas of this compound.

Furthermore, conceptual DFT provides reactivity indices such as chemical potential, hardness, and the Fukui function, which quantify the local reactivity of different atoms in the molecule. researchgate.netscielo.org.za These tools are invaluable for predicting the outcome of reactions where multiple products are possible. For example, in electrophilic aromatic substitution reactions, these calculations can predict which position on the benzene (B151609) ring is most likely to be attacked. Similarly, in reactions involving the substituents, the relative reactivity of the carboxylic acid, methoxy, and N-Boc groups can be assessed. mdpi.com

Frontier Molecular Orbital (FMO) Theory Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in quantum chemistry that is used to predict the reactivity of molecules. youtube.comwikipedia.orgtaylorandfrancis.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity. actascientific.com A smaller gap suggests that the molecule is more likely to be reactive.

For a comprehensive FMO analysis of this compound, the following parameters would typically be calculated and analyzed:

EHOMO (Highest Occupied Molecular Orbital Energy): This value indicates the molecule's ability to donate electrons.

ELUMO (Lowest Unoccupied Molecular Orbital Energy): This value indicates the molecule's ability to accept electrons.

Energy Gap (ΔE = ELUMO - EHOMO): This value helps in predicting the chemical reactivity and stability of the molecule.

Table 1: Hypothetical FMO Parameters for this compound

| Parameter | Energy (eV) |

|---|---|

| EHOMO | Data not available |

| ELUMO | Data not available |

Note: Specific computational data for this compound was not found. The table is presented as a template for how such data would be displayed.

Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) mapping is a computational technique used to visualize the charge distribution within a molecule. semanticscholar.orgnih.gov It provides a color-coded map that indicates the electrostatic potential at the surface of a molecule. Different colors represent different potential values:

Red: Indicates regions of high electron density, which are typically associated with electronegative atoms and are susceptible to electrophilic attack.

Blue: Indicates regions of low electron density or positive potential, usually around electropositive atoms, which are prone to nucleophilic attack.

Green/Yellow: Represents areas with neutral or intermediate potential.

An MESP map of this compound would reveal the reactive sites of the molecule. For instance, the oxygen atoms of the methoxy and carboxylic acid groups would likely be depicted in red, indicating their nucleophilic character. Conversely, the hydrogen atom of the carboxylic acid and potentially the protons on the aromatic ring would appear in shades of blue, highlighting their electrophilic nature. This visual representation is invaluable for predicting how the molecule will interact with other reagents. researchgate.net

Future Perspectives and Research Challenges for 4 Methoxy 2 N Boc Benzoic Acid

Development of More Sustainable Synthetic Routes

The principles of green chemistry are increasingly pivotal in modern organic synthesis, compelling a shift towards more environmentally benign and efficient methodologies. For a compound like 4-Methoxy-2-N-Boc-benzoic acid, which serves as a key intermediate in various applications, the development of sustainable synthetic routes is of paramount importance.

Future research will likely focus on the development of novel catalytic systems to improve the synthesis of this compound and its precursors. The traditional synthesis of the parent compound, 2-amino-4-methoxybenzoic acid, often involves the reduction of a nitro group, which can be achieved through catalytic hydrogenation using catalysts like palladium on carbon. While effective, there is a continuous drive to develop more sustainable and cost-effective catalysts.

Innovations may include the use of earth-abundant metal catalysts or even metal-free catalytic systems. For instance, advancements in organocatalysis could provide new pathways for the key transformations involved in the synthesis. The use of solid acid catalysts, such as zeolites, in continuous flow reactors presents a promising avenue for reactions like N-Boc deprotection, offering benefits in terms of catalyst recyclability and process efficiency.

Table 1: Comparison of Potential Catalytic Systems for Key Synthetic Steps

| Catalytic System | Potential Application in Synthesis | Advantages | Research Challenges |

| Heterogeneous Catalysts (e.g., Zeolites) | N-Boc deprotection/protection | Recyclability, suitability for flow chemistry | Potential for lower activity compared to homogeneous catalysts |

| Earth-Abundant Metal Catalysts (e.g., Iron, Copper) | C-H activation, cross-coupling reactions | Lower cost, reduced toxicity | Often require specific ligand design for high efficiency and selectivity |

| Organocatalysts | Asymmetric transformations, functional group interconversions | Metal-free, often milder reaction conditions | Catalyst loading can be higher than metal-based systems |

| Biocatalysts (Enzymes) | Selective functional group manipulations | High selectivity, environmentally benign | Limited substrate scope and stability under certain reaction conditions |

A significant contributor to the environmental impact of chemical synthesis is the use of volatile and often hazardous organic solvents. Future synthetic routes for this compound will need to address this challenge through solvent minimization and the exploration of alternative reaction media.

The use of bio-based solvents, such as 3-methoxybutan-2-one, is gaining traction as a sustainable alternative to chlorinated solvents. Deep eutectic solvents (DES) also offer a greener medium for reactions like N-Boc deprotection. Furthermore, solvent-free reaction conditions, where feasible, represent the ideal scenario from a green chemistry perspective. Research into solid-state reactions or reactions in supercritical fluids could also lead to significant reductions in solvent waste.

Expanding the Scope of Synthetic Transformations

The versatility of this compound as a synthetic intermediate is largely dependent on the range of chemical transformations it can undergo. Future research will aim to expand its synthetic utility by exploring novel reactivity modes and its application in asymmetric synthesis.

The presence of multiple functional groups—the carboxylic acid, the N-Boc protected amine, and the methoxy-substituted aromatic ring—provides a rich landscape for exploring novel reactivity. The tert-butoxycarbonyl (Boc) protecting group, while primarily used for amine protection, can exhibit underrated reactivity that could be exploited in novel synthetic strategies. For instance, the N-Boc group can participate in intramolecular reactions or influence the regioselectivity of reactions on the aromatic ring.

Future studies will likely investigate the chemo-selective manipulation of the different functional groups. For example, developing conditions for the selective reaction at the carboxylic acid in the presence of the N-Boc group, or vice versa, is crucial for its application in multi-step syntheses. The methoxy (B1213986) group also influences the electronic properties of the benzene (B151609) ring, directing electrophilic aromatic substitution, and this can be further explored to create a wider array of substituted derivatives.

The development of enantiomerically pure pharmaceuticals and materials is a major focus of modern chemistry. While this compound itself is achiral, it can be a valuable precursor for the synthesis of chiral molecules.

Future research will likely explore its use in asymmetric transformations. This could involve the diastereoselective functionalization of the aromatic ring or the use of the carboxylic acid and amine functionalities to introduce chirality. For instance, the development of catalytic asymmetric methods for reactions involving this scaffold could lead to the efficient synthesis of chiral building blocks for drug discovery and material science. The use of chiral auxiliaries or catalysts in reactions such as asymmetric hydrogenation or C-H activation could provide access to a range of enantioenriched products.

Advanced Material Science Applications

The unique structural features of this compound and its derivatives make them promising candidates for applications in advanced material science. The aromatic core, combined with the potential for functionalization, suggests a role in the development of novel polymers and functional materials.

Benzoic acid and its derivatives are known to possess interesting pharmacological properties and can be incorporated into polymeric structures. For example, they can be included as guest molecules in the crystalline cavities of polymers like syndiotactic polystyrene, which can lead to materials with tailored properties.

Future research could focus on incorporating this compound derivatives into polymers to create materials with specific functionalities. The N-Boc group could serve as a latent reactive site for post-polymerization modification, allowing for the fine-tuning of material properties. The aromatic and polar nature of the molecule could also be exploited in the design of materials with specific optical or electronic properties, potentially finding applications in sensors, organic electronics, or drug delivery systems.

Table 2: Potential Material Science Applications of this compound Derivatives

| Application Area | Potential Role of the Compound | Research Focus |

| Functional Polymers | Monomer or functional additive | Synthesis of polymers with tailored thermal stability, chemical resistance, or optical properties. |

| Drug Delivery Systems | Encapsulation within polymer matrices | Development of controlled-release formulations. |

| Organic Electronics | Building block for organic semiconductors or conductors | Design and synthesis of novel conjugated materials. |

| Sensors | Component of chemically sensitive materials | Creation of materials that respond to specific chemical stimuli. |

Integration with High-Throughput Synthesis and Automation

The integration of this compound into high-throughput synthesis and automated platforms represents a significant frontier in medicinal chemistry and drug discovery. The inherent modularity of this compound, with its protected amine and reactive carboxylic acid functionalities, makes it an ideal candidate for the rapid generation of diverse small molecule libraries. Automated systems, leveraging robotics and advanced instrumentation, can significantly accelerate the discovery of new bioactive compounds derived from this scaffold. nih.govmerckmillipore.com

High-throughput synthesis platforms are designed to perform a large number of chemical reactions in parallel, enabling the creation of extensive compound libraries for screening. rsc.org In this context, this compound can serve as a key building block. Its carboxylic acid group can be readily activated for amide bond formation with a diverse array of primary and secondary amines, a reaction that is well-suited for automation. merckmillipore.com The Boc-protecting group ensures selective reaction at the carboxyl group and can be efficiently removed under mild acidic conditions, allowing for subsequent diversification at the amino position.

Robotic Synthesis Platforms:

Robotic platforms, capable of handling liquid and solid reagents with high precision, are pivotal for the automated synthesis of compound libraries. nih.govinnovasyn.com These systems can be programmed to execute multi-step reaction sequences, including coupling reactions, workup procedures, and purification. nih.gov For instance, a robotic system could be employed to dispense solutions of this compound into an array of reaction vessels, followed by the addition of a library of different amine coupling partners and activating agents. The subsequent purification and isolation of the desired amide products can also be automated, leading to a significant reduction in manual labor and an increase in reproducibility. nih.gov

| Feature | Description | Relevance to this compound |

| Parallel Synthesis | Simultaneous synthesis of multiple compounds in a spatially separated manner (e.g., in 96-well plates). | Enables the rapid generation of a large library of amide derivatives from this compound and various amines. |

| Automated Liquid Handling | Robotic arms and pumps for precise dispensing of reagents and solvents. | Crucial for accurate and reproducible addition of this compound, coupling reagents, and amine building blocks. |

| Solid-Phase Synthesis | The compound is attached to a solid support (resin) for the duration of the synthesis, simplifying purification. | The carboxylic acid of this compound could be anchored to a resin, allowing for iterative modifications and easy removal of excess reagents. |

| Automated Purification | Integrated systems for automated chromatographic purification (e.g., HPLC) of the synthesized compounds. | Ensures the high purity of the final products, which is essential for biological screening. |

Flow Chemistry:

Continuous flow chemistry offers another promising avenue for the automated synthesis of derivatives of this compound. acs.org In a flow chemistry setup, reagents are continuously pumped through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. researchgate.net This methodology can lead to improved reaction yields, reduced side product formation, and enhanced safety. acs.orgnih.gov

The synthesis of amides from this compound is readily adaptable to flow chemistry. Furthermore, the deprotection of the Boc group can be performed efficiently in a continuous flow manner, often with improved yields and shorter reaction times compared to batch processes. researchgate.netunimi.it The integration of sequential reaction steps in a single, continuous flow process, without the need for isolation of intermediates, is a key advantage of this technology. researchgate.net

Research Challenges:

Despite the significant potential, several challenges need to be addressed for the seamless integration of this compound into high-throughput and automated synthesis workflows:

Reaction Optimization: While amide bond formation is a robust reaction, conditions may need to be optimized for a diverse range of coupling partners to ensure high conversion and purity in an automated setting.

Solubility: The solubility of this compound and its derivatives in solvents compatible with automated platforms needs to be considered to prevent clogging of tubing and reactors.

Real-time Monitoring: The development of in-line analytical techniques to monitor reaction progress and product purity in real-time is crucial for the successful implementation of automated synthesis.

Data Management: The generation of large amounts of data from high-throughput synthesis and screening requires robust data management and analysis systems to identify structure-activity relationships effectively.

The continued development of advanced robotic systems, microfluidics, and artificial intelligence-driven synthesis planning will undoubtedly facilitate the integration of versatile building blocks like this compound into the automated drug discovery pipelines of the future. researchgate.netsynplechem.comnih.gov

Q & A

Q. What are the recommended synthetic routes for preparing 4-Methoxy-2-N-Boc-benzoic acid with high purity?

- Methodological Answer : A common approach involves selective Boc protection of the amine group in 4-methoxyanthranilic acid derivatives. For example, using di-tert-butyl dicarbonate (Boc anhydride) in a basic solvent like THF or DMF at 0–25°C ensures controlled reaction kinetics. Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to achieve >95% purity . Monitoring reaction progress with TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) and confirming structure via H NMR (e.g., Boc group protons at δ 1.4–1.5 ppm) is advised .

Q. How can researchers address contradictions in solubility data for this compound?

- Methodological Answer : Solubility discrepancies often arise from solvent polarity and temperature variations. Experimental protocols should standardize conditions:

- Test solubility in DMSO (polar aprotic), methanol (polar protic), and dichloromethane (nonpolar) at 25°C.

- Use sonication for 15 minutes to ensure equilibrium.

- If literature data conflict (e.g., missing values in ), cross-validate with HPLC retention times under isocratic conditions (C18 column, 60:40 acetonitrile/water) .

Q. What analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- LC-MS : Confirm molecular ion peaks (expected [M+H] at m/z 296.1) and assess purity (>98%).

- FT-IR : Identify key functional groups (Boc carbonyl stretch at ~1680–1720 cm, carboxylic acid O-H stretch at 2500–3300 cm) .

- C NMR : Verify Boc group carbons (quaternary C at ~80–85 ppm, tert-butyl C at ~28 ppm) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize decomposition during Boc deprotection?

- Methodological Answer : Acidic deprotection (e.g., TFA in DCM) must balance efficiency and stability:

- Use 20% TFA in DCM at 0°C for 1 hour to avoid carbamate scrambling.

- Monitor by F NMR to detect trifluoroacetyl byproducts.

- Post-deprotection, neutralize with aqueous NaHCO and extract with ethyl acetate to isolate the free amine intermediate .

Q. What strategies resolve conflicting toxicity data in early-stage pharmacological studies?

- Methodological Answer :

- In vitro assays : Perform dose-response curves (0.1–100 µM) in HepG2 cells using MTT assays to assess acute toxicity. Compare with positive controls (e.g., cisplatin).

- Metabolic stability : Use liver microsomes (human/rat) to identify reactive metabolites via LC-MS/MS. Lack of acute toxicity data () necessitates these validations .

Q. How do steric and electronic effects influence the reactivity of the Boc-protected amine in coupling reactions?

- Methodological Answer :

- Steric effects : The Boc group reduces nucleophilicity of the amine. Use coupling agents like HATU or DCC to activate the carboxylic acid for amide bond formation.

- Electronic effects : Electron-donating methoxy groups (para to carboxylic acid) enhance electrophilicity of the carbonyl. Optimize pH (6.5–7.5) to balance protonation states .

Q. What advanced computational methods predict the compound’s stability under varying pH conditions?

- Methodological Answer :

- DFT calculations : Use Gaussian09 with B3LYP/6-31G(d) to model hydrolysis pathways of the Boc group at pH 2–10.

- MD simulations : Predict aggregation behavior in aqueous buffers using GROMACS. Cross-reference with experimental HPLC stability data (e.g., ’s phase-change data for analogous compounds) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting melting points reported in literature?

- Methodological Answer :

- DSC analysis : Perform differential scanning calorimetry (heating rate 10°C/min) to determine the true melting point. Discrepancies may arise from polymorphic forms or impurities.

- Recrystallization : Compare melting points after purification via different solvents (e.g., ethanol vs. acetonitrile). reports 191–194°C for a nitro derivative, suggesting similar thermal behavior for Boc analogs .

Safety and Handling

Q. What precautions mitigate risks when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin contact ( notes potential irritation).

- Ventilation : Use fume hoods during synthesis; the compound may release CO upon decomposition ().

- Waste disposal : Neutralize acidic waste with 5% NaOH before incineration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.